molecular formula C13H15Cl2NO4 B4036365 ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate

ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate

Cat. No.: B4036365
M. Wt: 320.16 g/mol
InChI Key: UGKMSFJBXAYWFH-UHFFFAOYSA-N
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Description

Ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate is an organic compound with the molecular formula C13H15Cl2NO4. It is characterized by the presence of a dichlorophenoxy group, a propanoyl group, and a glycinate moiety. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

Ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product. The purification process may include crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorophenoxy group is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions. The propanoyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl N-[2-(2,4-dichlorophenoxy)propanoyl]glycinate can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.

    Ethyl glycinate: A simpler compound used in organic synthesis.

    Propanoyl derivatives: Compounds with similar propanoyl groups but different substituents.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

ethyl 2-[2-(2,4-dichlorophenoxy)propanoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4/c1-3-19-12(17)7-16-13(18)8(2)20-11-5-4-9(14)6-10(11)15/h4-6,8H,3,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKMSFJBXAYWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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